Metaraminol tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENXSELNXQXCNT-IJYXXVHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54-49-9 (Parent) | |
| Record name | Metaraminol bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33402-03-8 | |
| Record name | Metaraminol bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33402-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metaraminol bitartrate [USP:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaraminol bitartrate | |
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| Record name | Metaraminol hydrogen (+)-tartrate | |
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| Record name | METARAMINOL BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Stereochemistry and Advanced Synthesis Methodologies
Stereoisomeric Characterization of Metaraminol (B1676334)
The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. In the case of Metaraminol, its stereochemistry is a critical determinant of its pharmacological profile.
Enantiomeric Forms and Designations
Metaraminol is a specific stereoisomer of the compound meta-hydroxyphenylpropanolamine (MHPA). MHPA possesses two chiral centers, which gives rise to four possible stereoisomers. Metaraminol is the levorotatory (-)-erythro isomer, with the specific stereochemical designation of (1R,2S)-3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol. This precise spatial arrangement of the hydroxyl and amino groups relative to the phenyl ring is essential for its biological activity. The bitartrate (B1229483) salt is formed with (2R,3R)-2,3-dihydroxybutanedioic acid.
The four stereoisomers of meta-hydroxyphenylpropanolamine (MHPA) are:
(1R,2S)-metaraminol
(1S,2R)-enantiomer
(1R,2R)-diastereomer
(1S,2S)-diastereomer
| Stereoisomer | Configuration | Common Name/Designation |
|---|---|---|
| (1R,2S) | erythro | Metaraminol |
| (1S,2R) | erythro | Enantiomer of Metaraminol |
| (1R,2R) | threo | Diastereomer of Metaraminol |
| (1S,2S) | threo | Diastereomer of Metaraminol |
Relationship to Other Chiral Sympathomimetics
Ephedrine (B3423809), for instance, has the same (1R,2S) configuration at its two chiral centers as Metaraminol, but it is N-methylated and lacks the meta-hydroxyl group on the phenyl ring. Norephedrine also lacks the meta-hydroxyl group and has four stereoisomers, with the (1R,2S) and (1S,2R) forms being the erythro isomers and the (1R,2R) and (1S,2S) forms being the threo isomers (norpseudoephedrine). The presence of the meta-hydroxyl group in Metaraminol is a key structural feature that differentiates its activity from these related compounds.
| Compound | Key Structural Features | Primary Stereoisomer(s) of Interest |
|---|---|---|
| Metaraminol | meta-Hydroxyl group on phenyl ring | (1R,2S) |
| Ephedrine | N-methyl group, no meta-hydroxyl group | (1R,2S) and (1S,2R) |
| Norephedrine (Phenylpropanolamine) | No N-methyl group, no meta-hydroxyl group | (1R,2S) and (1S,2R) |
Chemical Synthesis Pathways
The synthesis of Metaraminol bitartrate, with its specific stereochemistry, requires carefully designed chemical strategies. Both multi-step classical approaches and modern stereoselective catalytic methods have been developed.
Multi-Step Approaches from Precursor Compounds
A common synthetic route to Metaraminol involves a multi-step process starting from a suitable precursor such as 3'-hydroxy propiophenone (B1677668). This pathway typically involves the following key transformations:
Introduction of the Amino Group: The synthesis often begins with the α-amination of the propiophenone derivative. This can be achieved through various methods, including nitrosation followed by reduction, or direct amination reactions.
Reduction of the Ketone: The carbonyl group of the aminoketone intermediate is then reduced to a hydroxyl group. This reduction step is crucial for establishing the correct stereochemistry at the benzylic carbon (C1). The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this step, favoring the formation of the desired erythro isomer.
Resolution of Enantiomers: The resulting racemic mixture of the erythro diastereomer is then resolved to isolate the desired (1R,2S)-enantiomer. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, which allows for the separation of the enantiomers through fractional crystallization.
Stereoselective Catalytic Methods
More advanced synthetic strategies employ stereoselective catalytic methods to directly generate the desired (1R,2S)-stereoisomer of Metaraminol, thereby avoiding the need for classical resolution of a racemic mixture. These methods offer greater efficiency and atom economy.
A notable stereoselective synthesis involves the asymmetric Henry (nitroaldol) reaction between 3-hydroxybenzaldehyde (B18108) and nitroethane. This reaction is catalyzed by a chiral complex formed in situ from a Cinchona alkaloid, a copper(II) salt such as copper acetate (B1210297) hydrate, and an imidazole (B134444) derivative.
Cinchona Alkaloids: These naturally occurring chiral molecules, such as quinine (B1679958) and quinidine (B1679956) derivatives, act as chiral ligands. They coordinate to the metal center and create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the nitroalkanol product. The stereochemical outcome of the reaction can often be controlled by selecting the appropriate Cinchona alkaloid (e.g., quinine vs. quinidine).
Copper Acetate Hydrate: The copper(II) ion serves as a Lewis acid, activating the aldehyde substrate by coordinating to its carbonyl oxygen. This coordination enhances the electrophilicity of the aldehyde, facilitating the nucleophilic attack by the nitronate anion generated from nitroethane.
Following the stereoselective Henry reaction, the resulting nitroalkanol is then reduced to the corresponding amino alcohol, Metaraminol, with high enantiomeric purity. This catalytic approach represents a more elegant and efficient pathway to this important pharmaceutical compound.
| Synthesis Approach | Key Precursors | Method of Stereocontrol | Key Reagents/Catalysts |
|---|---|---|---|
| Multi-Step Classical Synthesis | 3'-Hydroxy propiophenone | Diastereoselective reduction and classical resolution | Reducing agents, L-(+)-Tartaric acid |
| Stereoselective Catalytic Synthesis | 3-Hydroxybenzaldehyde, Nitroethane | Asymmetric catalysis | Cinchona alkaloid, Copper acetate hydrate, Imidazole |
Ligand Design and Application in Synthesis
The stereoselective synthesis of metaraminol can be achieved through chiral catalysis, where the design of specific ligands is paramount. A notable method involves the chiral addition reaction of 3-hydroxybenzaldehyde and nitroethane. This reaction is catalyzed by a chiral catalyst system, which can be comprised of components like a cinchona alkaloid, copper acetate hydrate, and an amine such as imidazole google.com. The ligand, derived from the reaction of an amine like 2-picolylamine with a chiral scaffold like (-)-camphor, forms a complex with a metal salt (e.g., Cu(OAc)₂·H₂O). This chiral metal complex then directs the stereochemical outcome of the reaction between 3-hydroxybenzaldehyde and nitroethane, yielding an addition product with the desired spatial configuration google.comgoogle.com. The choice of cinchona alkaloid, such as cinchonine (B1669041) or quinidine, plays a crucial role in controlling the chirality of the product google.com. This approach avoids the use of enzymatic catalysts and provides high chiral control efficiency google.com.
Optimization of Enantiomeric and Diastereomeric Excesses
Achieving high enantiomeric and diastereomeric purity is a key objective in the synthesis of metaraminol. In chemo-catalytic routes, the selection of the catalyst system is critical. For instance, the use of a chiral catalyst system consisting of cinchona alkaloid and copper acetate can yield an addition product which, after reduction, results in metaraminol with a high enantiomeric excess (ee) of the (1R,2S) isomer, reported to be as high as 88% google.com.
Enzymatic Synthesis and Biocatalysis
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing metaraminol. These biocatalytic routes often employ multi-enzyme cascade reactions to build the molecule with precise stereochemical control.
Enzymatic Cascade Reactions (e.g., Thiamine Diphosphate-Dependent Enzymes, Transaminases)
A prominent strategy for the enzymatic synthesis of metaraminol involves a two-step enzyme cascade rwth-aachen.denih.gov. This process typically begins with a carboligation step, followed by a transamination step rwth-aachen.derwth-aachen.de.
Carboligation: The first step is often catalyzed by a Thiamine Diphosphate (ThDP)-dependent enzyme, such as a variant of pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDC) rwth-aachen.derwth-aachen.de. This enzyme facilitates the C-C bond formation between 3-hydroxybenzaldehyde and pyruvate, producing the intermediate (R)-3-hydroxyphenylacetylcarbinol ((R)-3-OH-PAC) acs.orgrwth-aachen.derwth-aachen.de. ThDP-dependent enzymes are well-suited for catalyzing such asymmetric carboligation reactions nih.govnih.govscience.govresearchgate.net.
Transamination: The second step employs a transaminase (TAm), an enzyme that catalyzes the transfer of an amino group from an amine donor to a keto group wikipedia.orgnih.govrsc.org. In this case, an ω-transaminase, such as Cv2025 from Chromobacterium violaceum, converts the keto intermediate (R)-3-OH-PAC into the final amino alcohol, metaraminol rwth-aachen.derwth-aachen.de. The use of transaminases is a versatile and powerful method for producing chiral amines with high enantiomeric purity mdpi.comnih.govalmacgroup.commdpi.com.
This cascade approach allows for the synthesis of complex molecules from simple starting materials in a single pot, reducing the need for isolating intermediates and thereby minimizing waste nih.gov.
Amine Donor Selection and Atom Efficiency
A greener and more sustainable alternative is the use of L-alanine as the amine donor acs.orgrwth-aachen.derwth-aachen.de. L-alanine is bio-based and its use improves the atom economy of the process. However, the transamination reaction using L-alanine is thermodynamically limited, often resulting in unfavorable reaction equilibria and low conversions rwth-aachen.derwth-aachen.de. This limitation necessitates strategies to shift the equilibrium towards product formation rwth-aachen.de. Other "smart" amine donors, such as cadaverine, have also been explored to overcome equilibrium limitations in transaminase reactions nih.gov.
| Amine Donor | Advantages | Disadvantages | Referenced In |
|---|---|---|---|
| Isopropylamine (B41738) | Favorable reaction equilibrium compared to some amino acids. | Typically derived from non-renewable resources. | acs.org |
| L-alanine | Renewable, bio-based, improves sustainability. | Thermodynamically limited reaction, leading to low conversions. | acs.orgrwth-aachen.derwth-aachen.de |
Process Intensification Strategies (e.g., In Situ Product Removal via Liquid-Liquid Extraction)
For metaraminol production, liquid-liquid extraction (LLE) has been successfully implemented as an ISPR technique nih.govresearchgate.net. In this setup, the aqueous enzymatic reaction phase is in contact with an organic solvent phase. The metaraminol product is selectively extracted into the organic phase, preventing its accumulation in the aqueous phase and driving the reaction forward researchgate.net. A reactive extraction strategy using oleic acid as a sustainable reactant in the organic phase has been shown to be particularly effective. The oleic acid forms a complex with metaraminol, enhancing its extraction from the aqueous phase and allowing the process to operate at a neutral pH favorable for the transaminase rwth-aachen.derwth-aachen.dersc.org.
Yield and Selectivity Enhancement in Biocatalytic Production
The implementation of process intensification strategies directly leads to significant enhancements in both the yield and selectivity of biocatalytic metaraminol production.
By applying an extractive ISPR concept with 1-decanol (B1670082) as the solvent, the yield of the enzymatic reaction using L-alanine as the amine donor was increased from 14% (without ISPR) to 29% researchgate.net. A more advanced reactive extraction system using oleic acid further improved the total product yield. In batch mode, this reactive ISPR approach increased the total product yield to between 42% and 44%. When repeated extraction steps were performed, the total yield could be increased to 69%, representing a 3.8-fold increase compared to the reaction without ISPR rsc.org. Furthermore, this reactive extraction method demonstrated very high selectivities of over 95% rsc.org.
The combination of optimized enzyme cascades and effective ISPR techniques provides a powerful and sustainable route to high-purity (1R,2S)-metaraminol, achieving high yields and excellent stereoselectivity rwth-aachen.deacs.org.
| ISPR Method | Condition | Product Yield | Fold Increase | Selectivity | Reference |
|---|---|---|---|---|---|
| None | Standard Reaction | 14% | - | Not Reported | researchgate.net |
| Liquid-Liquid Extraction (1-decanol) | With ISPR | 29% | ~2.1x | 68% | researchgate.net |
| Reactive Liquid-Liquid Extraction (Oleic Acid) | Batch Mode with ISPR | 42-44% | ~3x | >95% | rsc.org |
| 3 Repeated Extractions with ISPR | 69% | ~3.8x |
Formation and Characterization of Impurities in Synthetic Processes
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. In the synthesis of metaraminol bitartrate, various impurities can arise from starting materials, intermediates, or degradation products.
During the quality control of Metaraminol Bitartrate for injection, a novel impurity, designated as MET-TA, was identified and characterized. Advanced analytical techniques, such as two-dimensional high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS), were employed for its separation and initial characterization researchgate.netbenthamdirect.com.
The structure of MET-TA was elucidated through chemical synthesis and confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The impurity was identified as (2S, 3S)-2,3-dihydroxy-4-(((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid researchgate.netbenthamdirect.com.
Below is a table summarizing the key characteristics of the novel impurity MET-TA.
| Property | Description |
| Impurity Name | MET-TA |
| Systematic Name | (2S, 3S)-2,3-dihydroxy-4-(((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid |
| Identification Method | 2D HPLC-Q/TOF-MS |
| Structure Confirmation | MS/MS, NMR |
The investigation into the formation of MET-TA revealed that it is an amidation product of metaraminol and tartaric acid researchgate.netbenthamdirect.com. Amidation is a chemical reaction that forms an amide bond. In this case, the amino group of the metaraminol molecule reacts with a carboxylic acid group of the tartaric acid molecule.
This reaction highlights a potential interaction between the active pharmaceutical ingredient (metaraminol) and the counter-ion (bitartrate) under certain conditions, leading to the formation of a new chemical entity. Understanding this mechanism is crucial for developing control strategies to minimize the presence of this impurity in the final drug product.
The table below outlines the reactants and the resulting amidation product.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Metaraminol | Tartaric Acid | MET-TA | Amidation |
Molecular Pharmacology and Receptor Interactions
Adrenergic Receptor Agonism Profile
Metaraminol's interaction with adrenergic receptors is multifaceted, involving direct binding to postsynaptic receptors and indirect stimulation through the displacement of endogenous catecholamines. This dual activity defines its clinical effects, primarily vasoconstriction with a modest positive inotropic effect on the heart. nih.govwordpress.com
Direct Alpha-1 Adrenergic Receptor Agonism
The principal direct pharmacological action of metaraminol (B1676334) is as an agonist at alpha-1 adrenergic receptors. litfl.comsafercare.vic.gov.aumedchemexpress.com These receptors are predominantly located on the smooth muscle of peripheral blood vessels. litfl.comwikipedia.org The activation of these receptors by metaraminol is a key component of its pressor effect, leading to increased systemic vascular resistance and a subsequent rise in blood pressure. droracle.ailitfl.com The phenolic hydroxyl group in metaraminol's chemical structure is thought to enhance its binding to α₁-adrenergic receptors, contributing to its vasoconstrictive effects. litfl.com
The alpha-1 adrenergic receptor is a G protein-coupled receptor (GPCR) that signals through the Gq alpha subunit. nih.govnih.gov The binding of an agonist like metaraminol initiates a conformational change in the receptor, activating the associated Gq protein. youtube.com This activation leads to the stimulation of the membrane-bound enzyme phospholipase C (PLC). litfl.comnih.gov
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov The elevated cytosolic Ca2+ concentration, along with the action of DAG which activates protein kinase C (PKC), leads to the contraction of vascular smooth muscle cells, resulting in vasoconstriction. litfl.comfrontiersin.org
| Step | Component | Action | Result |
|---|---|---|---|
| 1 | Metaraminol (Agonist) | Binds to α1-adrenergic receptor | Receptor activation |
| 2 | Gq protein | Activated by the receptor | Stimulation of Phospholipase C (PLC) |
| 3 | Phospholipase C (PLC) | Hydrolyzes PIP2 | Production of IP3 and DAG |
| 4 | Inositol Trisphosphate (IP3) | Binds to receptors on sarcoplasmic reticulum | Release of intracellular Ca2+ |
| 5 | Increased Intracellular Ca2+ | Binds to calmodulin, activating myosin light-chain kinase | Smooth muscle contraction (Vasoconstriction) |
While the primary signaling pathway for alpha-1 adrenergic receptors is through Gq/PLC, their stimulation can also lead to an inhibition of cyclic AMP (cAMP) accumulation. medtextpublications.com This effect is not mediated by a direct interaction with adenylyl cyclase, a mechanism characteristic of alpha-2 adrenergic receptors which are coupled to Gi proteins. nih.gov Instead, the inhibition of cAMP by alpha-1 receptor activation is thought to be a secondary effect. Research in cardiomyocytes suggests that this inhibition may involve pathways activated by the Gq cascade, such as the calcium/calmodulin-dependent protein kinase II (CaMKII) pathway, which can then influence adenylyl cyclase activity, particularly the AC5 isoform. medtextpublications.com
Beta-1 Adrenergic Receptor Activity (Mild Inotropic Effects)
Metaraminol also exhibits direct agonist activity at beta-1 adrenergic receptors, although this effect is considerably milder than its alpha-1 agonism. nih.govlitfl.comsafercare.vic.gov.au Beta-1 receptors are located primarily in the heart. Their stimulation typically leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. nih.gov
The mild positive inotropic effect of metaraminol stems from this beta-1 receptor interaction. nih.govsafercare.vic.gov.au However, in clinical practice, the potent vasoconstriction induced by alpha-1 receptor stimulation often triggers a compensatory baroreceptor reflex, leading to a decrease in heart rate (reflex bradycardia). litfl.comlitfl.com This reflex action can mask or override the weak direct positive chronotropic and inotropic effects of metaraminol's beta-1 activity. wordpress.comlitfl.com
Receptor Specificity and Potency Considerations
Metaraminol is characterized as a weak direct-acting sympathomimetic with low potency compared to endogenous catecholamines like norepinephrine (B1679862). wordpress.comderangedphysiology.com Its direct effects on alpha-1 and beta-1 receptors are described as low-affinity binding, which may not be significant unless high doses are used. wordpress.com The primary mechanism contributing to its hemodynamic effect is its indirect action. derangedphysiology.comwikipedia.org
When compared to norepinephrine, the first-line vasopressor in many clinical scenarios, metaraminol is substantially less potent. researchgate.net Studies comparing the hemodynamic effects of the two drugs have sought to establish a dose equivalence. Research in septic shock models and critically ill patients suggests a conversion ratio of metaraminol to norepinephrine ranging from approximately 6:1 to 13:1, highlighting norepinephrine's greater potency. researchgate.netnih.govnih.gov
| Feature | Metaraminol | Norepinephrine |
|---|---|---|
| Primary Receptor Target | α1 (direct and indirect), mild β1 | α1, α2, β1 |
| Primary Mechanism | Indirect (Norepinephrine release) and direct α1 agonism | Direct α and β agonism |
| Potency | Lower | Higher |
| Approximate Dose Ratio | 6-13 | 1 |
| Effect on Heart Rate | Variable, often reflex bradycardia | Variable, can cause reflex bradycardia |
Indirect Sympathomimetic Mechanisms
The predominant mechanism of action for metaraminol's pressor effect is its indirect sympathomimetic activity. derangedphysiology.comwikipedia.org It functions as a "false neurotransmitter". derangedphysiology.comwikipedia.org Metaraminol is taken up by presynaptic adrenergic neurons and transported into storage vesicles by the vesicular monoamine transporter (VMAT). derangedphysiology.com
Inside these vesicles, metaraminol displaces norepinephrine, causing the release of the endogenous neurotransmitter into the synaptic cleft. wordpress.comdroracle.aiderangedphysiology.com This released norepinephrine then binds to postsynaptic alpha-1 and beta-1 adrenergic receptors, eliciting a potent physiological response that is characteristic of norepinephrine itself—namely, vasoconstriction and increased cardiac contractility. derangedphysiology.com Consequently, the major hemodynamic effects observed after metaraminol administration are largely attributable to the action of released norepinephrine. wordpress.comderangedphysiology.com Prolonged use of metaraminol can lead to depletion of norepinephrine stores, potentially resulting in tachyphylaxis, a diminished response to the drug. wordpress.comsafercare.vic.gov.au
Norepinephrine Displacement from Neuronal Vesicles
The primary mechanism of action of metaraminol is indirect, involving the displacement of norepinephrine from storage vesicles within sympathetic neurons. derangedphysiology.com Metaraminol is taken up into the presynaptic nerve terminal and subsequently transported into the neuronal vesicles. derangedphysiology.com Inside these vesicles, it acts as a surrogate neurotransmitter, leading to the expulsion of endogenous norepinephrine into the synaptic cleft. derangedphysiology.com The released norepinephrine then activates adrenergic receptors on the postsynaptic membrane, eliciting a physiological response. derangedphysiology.com
The action of metaraminol is highly dependent on the presence of adequate norepinephrine stores. derangedphysiology.com In experimental models where norepinephrine stores have been depleted, the effects of metaraminol are significantly diminished. derangedphysiology.com
Metaraminol is classified as a "false neurotransmitter." This term describes substances that are taken up into nerve terminals and stored in synaptic vesicles, mimicking the behavior of endogenous neurotransmitters. derangedphysiology.com When the neuron is stimulated, these false neurotransmitters are released along with or instead of the true neurotransmitter. derangedphysiology.com In the case of metaraminol, its presence in synaptic vesicles leads to the displacement and subsequent release of norepinephrine. derangedphysiology.com
While the vesicular monoamine transporter 2 (VMAT2) is responsible for the uptake of various monoamines, including dopamine (B1211576) and serotonin, into synaptic vesicles, metaraminol appears to exhibit a preferential action on norepinephrine stores. nih.govwikipedia.org Research suggests that metaraminol primarily displaces norepinephrine from these vesicles, with minimal to no effect on the storage and release of other neurotransmitter amines like dopamine and serotonin. derangedphysiology.com This selectivity contributes to its specific pharmacological profile, which closely mimics the effects of norepinephrine release. derangedphysiology.com
Interaction with Norepinephrine Transporter (NET)
The norepinephrine transporter (NET) is a crucial protein located on the presynaptic neuronal membrane responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its action. Metaraminol has been identified as a ligand for NET. Its interaction with this transporter facilitates its entry into the presynaptic neuron, which is the initial step required for it to subsequently interact with vesicular storage sites and displace norepinephrine.
Receptor Desensitization and Tachyphylaxis Mechanisms
Tachyphylaxis, a rapid decrease in the response to a drug following repeated administration, can be observed with metaraminol. This phenomenon is primarily attributed to the depletion of norepinephrine stores rather than a direct desensitization of adrenergic receptors.
Depletion of Norepinephrine Stores
The indirect action of metaraminol is self-limiting. With sustained use, the continuous displacement of norepinephrine from vesicular stores can outpace its synthesis and re-storage, leading to a progressive depletion of available norepinephrine. wordpress.com As the neuronal reserves of norepinephrine diminish, subsequent doses of metaraminol are less effective at inducing its release, resulting in a diminished physiological response. wordpress.com This depletion of the endogenous neurotransmitter is the principal mechanism underlying tachyphylaxis to metaraminol. wordpress.com
Comparative Susceptibility to Tachyphylaxis
When compared to other indirect-acting sympathomimetics like ephedrine (B3423809), metaraminol appears to be less susceptible to the development of tachyphylaxis. derangedphysiology.com While both drugs can lead to norepinephrine depletion, the onset of tachyphylaxis with ephedrine is often more pronounced and occurs more rapidly. derangedphysiology.comwordpress.com
Experimental Pharmacokinetics and Biotransformation
Absorption Characteristics in Experimental Models
Metaraminol (B1676334) demonstrates notable absorption across various administration routes in animal studies, with evidence of oral bioavailability.
Metaraminol exhibits a degree of oral bioavailability. derangedphysiology.com Early research indicated that the compound is well absorbed after oral administration in experimental settings. derangedphysiology.com However, to achieve a pressor effect comparable to parenteral routes, oral doses needed to be five to six times higher. derangedphysiology.com This suggests that while absorption occurs, its efficiency is less than that of direct injection.
The onset of metaraminol's pressor effect varies with the route of administration, reflecting different absorption rates. In animal models, the effect begins approximately 10 minutes after intramuscular injection and within 5 to 20 minutes following subcutaneous injection. drugs.com Studies in horses receiving intramuscular administrations of metaraminol showed that the maximum plasma concentration was reached between one and two hours post-administration. nih.govoup.com
Table 1: Onset of Action and Peak Concentration of Metaraminol in Animal Models
| Administration Route | Onset of Pressor Effect | Time to Maximum Concentration (Tmax) | Animal Model |
| Intramuscular (IM) | ~10 minutes drugs.com | 1 - 2 hours nih.govoup.com | General / Horse |
| Subcutaneous (SC) | 5 - 20 minutes drugs.com | Not specified | General |
Distribution Profile
Once absorbed, metaraminol distributes into various tissues, with a significant volume of distribution and a particular affinity for catecholamine storage sites.
The apparent volume of distribution for metaraminol has been reported as 4 L/kg, indicating extensive distribution into tissues outside the plasma compartment. derangedphysiology.com
Studies using radiolabelled metaraminol in rats have demonstrated its distribution and concentration in various organs. Following intravenous administration, the highest levels of radioactivity were detected in the lungs and heart, with subsequent high concentrations in the kidney medulla, aorta, kidney cortex, and submaxillary gland. nih.gov
A key feature of metaraminol's distribution is its uptake into catecholamine storage vesicles within noradrenergic synapses. derangedphysiology.com Here, it acts as a "false neurotransmitter," displacing norepinephrine (B1679862) from these vesicles. derangedphysiology.com This mechanism is central to its indirect sympathomimetic action. derangedphysiology.com The compound can persist in these storage vesicles for extended periods, potentially for days. derangedphysiology.com In vitro studies on isolated rat tissues confirmed a saturable, neuronal uptake process for metaraminol that correlated with the density of sympathetic innervation. nih.gov
Table 2: Relative Tissue Distribution of [³H]Metaraminol in Rats
| Tissue | Relative Radioactivity Level |
| Lungs | Highest |
| Heart | Highest |
| Kidney Medulla | High |
| Aorta | High |
| Kidney Cortex | High |
| Submaxillary Gland | High |
| Source: Data derived from in vivo studies in rats. nih.gov |
Metabolism and Biotransformation Pathways
A remarkable characteristic of metaraminol is its resistance to metabolic breakdown. derangedphysiology.comnih.govoup.com Investigations have found no evidence of significant biotransformation. derangedphysiology.comnih.govoup.com It is not a substrate for the enzymes catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), which are primary pathways for the metabolism of endogenous catecholamines. derangedphysiology.com
In a study involving horse liver microsomes, incubation with metaraminol did not result in any apparent biotransformation products. nih.govoup.com Furthermore, analysis of urine samples from horses administered the drug did not reveal any metabolites; the compound was excreted unchanged. nih.govoup.com This suggests that enzymatic inactivation is not a significant factor in terminating the biological effects of metaraminol. derangedphysiology.com
Resistance to Metabolism by MAO and COMT
Metaraminol exhibits a notable resistance to the primary enzymes responsible for the breakdown of many catecholamines: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). derangedphysiology.comderangedphysiology.com These enzymes are typically responsible for the inactivation of neurotransmitters like norepinephrine. derangedphysiology.comyoutube.com However, metaraminol's chemical structure hinders its recognition and degradation by these enzymatic systems. derangedphysiology.comderangedphysiology.com This inherent resistance to metabolism by MAO and COMT is a key factor contributing to its sustained presence and pharmacological effects. derangedphysiology.com Enzymatic inactivation does not appear to be the primary mechanism for the termination of metaraminol's biological effects. derangedphysiology.com
Species-Specific Biotransformation (e.g., Alpha-Methylnorepinephrine formation in Guinea Pig vs. Rat Liver Homogenates)
While resistant to major enzymatic breakdown, metaraminol can undergo biotransformation, and this process shows significant variation between species. A notable example is the formation of alpha-methylnorepinephrine as a metabolite. In studies involving guinea pigs, metaraminol was found to be metabolized to alpha-methylnorepinephrine. nih.gov This transformation was observed in both liver and myocardium tissue preparations of guinea pigs. nih.gov
Conversely, research involving rat liver homogenates has not demonstrated this same metabolic pathway, highlighting a distinct species-specific difference in the biotransformation of metaraminol. nih.gov This discrepancy underscores the importance of considering species variability in metabolic pathways when extrapolating preclinical findings. nih.govbioivt.com
| Species | Metabolite Formation | Tissue Studied |
|---|---|---|
| Guinea Pig | Alpha-Methylnorepinephrine detected | Liver and Myocardium |
| Rat | Alpha-Methylnorepinephrine not detected | Liver Homogenates |
Lack of Apparent Biotransformation Products in Specific Animal Models (e.g., Horse Liver Microsomes)
In certain animal models, metaraminol appears to undergo minimal to no biotransformation. Studies utilizing horse liver microsomes, which are preparations of a specific fraction of liver cells containing metabolic enzymes, have shown no apparent formation of metaraminol metabolites. oup.comnih.gov When metaraminol was incubated with these microsomes, its concentration remained unchanged, suggesting a lack of metabolic activity by the equine liver enzymes. oup.com Furthermore, analysis of urine samples from horses administered metaraminol did not reveal any exogenous compounds other than the parent drug. oup.comnih.gov This lack of detectable biotransformation products in the horse model further illustrates the compound's metabolic stability in certain biological systems. oup.com
Elimination Kinetics in Preclinical Studies
The elimination of metaraminol from the body is characterized by a multi-phasic process, as revealed by preclinical investigations.
Structure Activity Relationship Sar Studies
Impact of Phenylethylamine Structural Motifs on Adrenergic Activity
The foundation of metaraminol's structure is the β-phenylethylamine framework, which is common to many adrenergic agents. uobasrah.edu.iq The specific substitutions on this framework are critical in defining the compound's adrenergic activity. consensus.app Key structural motifs and their influence are outlined below:
Phenylethylamine Backbone: This core structure consists of a phenyl ring attached to an ethylamine (B1201723) side chain. Modifications to the ring and the side chain directly impact receptor selectivity, mechanism of action, and metabolic stability. uobasrah.edu.iq
Hydroxyl Group on the Phenyl Ring: Unlike endogenous catecholamines such as adrenaline and norepinephrine (B1679862), which possess a catechol (3,4-dihydroxy) ring structure associated with maximal receptor activity, metaraminol (B1676334) has only a single hydroxyl group at the meta-position (position 3). pharmacy180.comderangedphysiology.com This structural difference reduces its potency as a direct agonist but critically prevents its metabolism by catechol-O-methyltransferase (COMT), thereby extending its duration of action. derangedphysiology.comlitfl.com
β-Hydroxyl Group: The presence of a hydroxyl group on the β-carbon of the ethylamine side chain enhances the molecule's polarity and is important for its interaction with adrenergic receptors. litfl.comnih.gov For maximal direct-acting activity, the stereochemistry of this group must be in the (1R) configuration. uobasrah.edu.iqwikipedia.org
Amino Group: Metaraminol has a primary amine (NH2). The nature of the substituent on the amino nitrogen is a key determinant of receptor selectivity. cutm.ac.in Primary and secondary amines generally exhibit potent direct-acting agonist effects. damaspharmacy.sy An unsubstituted amine, as seen in metaraminol, tends to favor α-adrenergic receptor activity over β-receptor activity. derangedphysiology.comwikipedia.org
| Structural Motif | Impact on Adrenergic Activity |
|---|---|
| Phenylethylamine Backbone | Serves as the fundamental scaffold for many adrenergic drugs. uobasrah.edu.iq |
| Single m-Hydroxyl Group | Reduces direct agonist potency compared to catecholamines but confers resistance to COMT metabolism. derangedphysiology.comderangedphysiology.comlitfl.com |
| β-Hydroxyl Group | Increases polarity and facilitates receptor interaction; (R)-configuration is optimal for direct activity. litfl.comnih.govwikipedia.org |
| Unsubstituted Amino Group | Favors selectivity for α-adrenergic receptors. derangedphysiology.comwikipedia.org |
Role of Hydroxyl Group Position on Receptor Potency
The specific placement of the hydroxyl group on the phenyl ring is a critical factor influencing receptor potency. In metaraminol, the hydroxyl group is located at the meta-position. gpatindia.com This phenolic hydroxyl group enhances binding to α₁-adrenergic receptors, which is a key contributor to its vasoconstrictive effects. litfl.com Research on sympathomimetic amines suggests that a meta-phenolic group increases the efficacy of the compound. nih.gov
The absence of a hydroxyl group at the para-position (position 4) is a defining feature that distinguishes metaraminol from catecholamines and results in lower direct receptor agonist potency. derangedphysiology.com Studies on related compounds have shown that substitutions at the para-position of a molecule with a meta-hydroxyl group are often detrimental to alpha-adrenergic activity. nih.gov Therefore, the meta-hydroxyl group is essential for the α₁-adrenergic agonist activity of metaraminol. droracle.aimedchemexpress.com
Influence of Alpha-Carbon Amine Group on Metabolism and Indirect Sympathomimetic Properties
A key structural feature of metaraminol is the presence of a methyl group on the α-carbon of the ethylamine side chain. litfl.comlitfl.com This substitution has two profound effects on the molecule's pharmacological profile:
Metabolic Resistance: The α-methyl group sterically hinders the molecule, making it a poor substrate for monoamine oxidase (MAO). pharmacy180.comderangedphysiology.comderangedphysiology.com This resistance to MAO-mediated degradation, along with its inherent resistance to COMT, significantly prolongs its duration of action. derangedphysiology.com
Relationship between Chemical Structure and Anorectic Effects in Animal Models
The chemical structure of phenylethylamines also dictates their influence on appetite. A comparative study in rats demonstrated that both metaraminol and phenylephrine (B352888) possess potent anorectic (appetite-suppressing) properties. nih.gov The study aimed to investigate the structure-anorectic activity relationship by comparing the two molecules, which differ primarily in the presence of an α-methyl group and the degree of amine substitution (primary in metaraminol, secondary in phenylephrine).
The results indicated that metaraminol exhibited greater anorectic potency than phenylephrine at both 1- and 3-hour intervals following administration. nih.gov This suggests that the combination of a primary amine and an α-methyl group in metaraminol's structure enhances its anorectic effects in this animal model compared to phenylephrine. nih.gov
| Compound | Key Structural Differences from Metaraminol | Relative Anorectic Potency (vs. Metaraminol) |
|---|---|---|
| Metaraminol | - | 1.00 nih.gov |
| Phenylephrine | Lacks α-methyl group; Possesses a secondary amine | 0.54 (at 1-hr), 0.81 (at 3-hr) nih.gov |
Protonation States and Dissociation Behavior (pKa values)
Metaraminol is characterized as a weak base, with a reported pKa value in the range of 8.6 to 8.79. derangedphysiology.comlitfl.comderangedphysiology.com The pKa represents the pH at which a compound exists in an equilibrium between its protonated (ionized) and non-protonated (unionized) forms.
The acid-base properties of metaraminol are determined by its functional groups:
Amino Group: The primary aliphatic amine group is the principal basic center of the molecule. At physiological pH (~7.4), which is lower than its pKa, this amino group is predominantly in its protonated, positively charged form. wikipedia.org This ionization is considered important for its direct interaction with adrenergic receptors. slideshare.net
The pKa of pharmaceutical compounds like metaraminol is typically determined using established analytical methods. nih.gov
Potentiometric Titration: This is a common and straightforward technique for pKa determination. mdpi.com It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH. The pKa is identified from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the compound has been neutralized. nih.govresearchgate.net
Spectrophotometry: This method is applicable if the protonated and non-protonated forms of the molecule exhibit different ultraviolet-visible (UV-Vis) absorption spectra. By measuring absorbance across a range of pH values, a sigmoidal curve is produced, and the inflection point of this curve corresponds to the pKa. nih.gov
Other Techniques: Additional methods for determining pKa values include capillary electrophoresis, analysis of solubility at different pH levels, and various computational models. nih.govmdpi.com
Advanced Analytical Chemistry Methodologies in Research
Chromatographic Techniques
Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For Metaraminol (B1676334) bitartrate (B1229483), various chromatographic methods are employed to resolve the active pharmaceutical ingredient from any impurities and its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly utilized method for assessing the purity and determining the concentration of Metaraminol bitartrate in bulk drug substances and pharmaceutical formulations. The separation is typically performed on a C18 column with a mobile phase consisting of an acetonitrile-ion pair buffer solution. researchgate.net
A Diode-Array Detector (DAD) is a common detector used in HPLC that can acquire absorbance spectra at multiple wavelengths simultaneously. This capability is advantageous for the analysis of Metaraminol bitartrate as it allows for the simultaneous quantification of the active ingredient and the detection of impurities. For the quantification of Metaraminol bitartrate, a detection wavelength of 272 nm is often used, while related substances can be monitored at 220 nm. researchgate.net The use of HPLC with DAD has been successfully applied for the simultaneous quantification of multiple drugs, demonstrating its utility in complex analyses. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | researchgate.net |
| Mobile Phase | Acetonitrile-ion pair buffer solution (25:75) | researchgate.net |
| Detection Wavelength (Content) | 272 nm | researchgate.net |
| Detection Wavelength (Related Substances) | 220 nm | researchgate.net |
| Column Temperature | 35°C | researchgate.net |
| Injection Volume | 20 μL | researchgate.net |
Pre-column derivatization is a technique used in HPLC to improve the chromatographic properties or detectability of an analyte. For primary amines like Metaraminol, derivatization with o-Phthalaldehyde (B127526) (OPA) in the presence of a thiol is a well-established method. nih.govchromatographyonline.com This reaction forms a highly fluorescent isoindole derivative, which can be detected with high sensitivity by a fluorescence detector. kyushu-u.ac.jp This approach is particularly useful for quantifying low levels of the compound. The derivatization can be automated, which improves reproducibility and throughput. nih.gov The stability of the OPA-derivatized products is a critical factor and can be influenced by the reaction conditions. diva-portal.org
Metaraminol has two chiral centers, meaning it can exist as four stereoisomers. smolecule.com Since only the (1R,2S)-stereoisomer is pharmacologically active, it is crucial to separate and quantify the different isomers. smolecule.com Chiral chromatography is the method of choice for this purpose, enabling the separation of enantiomers and diastereomers. smolecule.com
The selection of the chiral stationary phase (CSP) is the most critical aspect of developing a successful chiral separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability. yakhak.org For the separation of Metaraminol bitartrate and its isomers, a chiral column with a stationary phase of amylose-tris(3,5-dimethylphenylcarbamate) bonded to silica (B1680970) gel has been shown to be effective. google.com This type of CSP provides the necessary stereochemical recognition to resolve the different isomers of Metaraminol. google.comjxaiyi.com The chiral recognition mechanism of amylose-based CSPs involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector. mdpi.com
The composition of the mobile phase plays a crucial role in achieving optimal separation in chiral chromatography. chromatographyonline.com For the separation of Metaraminol isomers on an amylose-based column, a mobile phase consisting of a mixture of n-hexane, anhydrous ethanol (B145695), and isopropylamine (B41738) has been utilized. google.com The ratio of these components is carefully optimized to achieve baseline separation of the stereoisomers. A typical volume ratio might be in the range of (60-95):(5-30):(0.05-0.5) for n-hexane:anhydrous ethanol:isopropylamine. google.com The optimization of the mobile phase can also involve adjusting the concentration of additives, which can influence the retention and selectivity of the separation. chromatographyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Column | Amylose-tris(3,5-dimethylphenylcarbamate)-bonded silica gel | google.com |
| Mobile Phase | n-hexane, anhydrous ethanol, and isopropylamine | google.com |
| Mobile Phase Volume Ratio | (60-95):(5-30):(0.05-0.5) | google.com |
| Detection Wavelength | 220 nm | google.com |
| Column Temperature | 20°C | google.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography-mass spectrometry serves as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For a substance like Metaraminol, which contains polar functional groups (-OH, -NH), chemical derivatization is often a prerequisite to increase its volatility and thermal stability, making it amenable to GC-MS analysis. jfda-online.comnih.govyoutube.com The derivatization process modifies the functional groups that have active hydrogens, such as amines and hydroxyls, which tend to form intermolecular hydrogen bonds that reduce volatility. researchgate.net
Full-Scan and Selected Ion Monitoring Modes
GC-MS can be operated in different data acquisition modes, primarily full-scan and selected ion monitoring (SIM), depending on the analytical goal.
Full-Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), capturing a complete mass spectrum of all eluting compounds. This is highly advantageous for identifying unknown compounds, as the resulting fragmentation pattern can be compared against spectral libraries for identification. For Metaraminol analysis, full-scan mode would be ideal for screening samples for the presence of unexpected impurities or degradation products.
Selected Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is set to monitor only a few specific, pre-selected ions that are characteristic of the target analyte. By focusing on just these ions, the instrument's dwell time on each is increased, which dramatically enhances sensitivity and selectivity. jfda-online.comnih.gov This mode is superior for trace analysis and provides more reliable and accurate quantification due to an improved signal-to-noise ratio. For quantifying low levels of Metaraminol or its known impurities, SIM mode would be the preferred method.
A comprehensive screening can be achieved by operating the mass spectrometer simultaneously in both full-scan and SIM modes, which allows for both the detection of a wide array of substances and sensitive quantification of specific targets within a single analytical run. unitedchem.com
Internal Standard Applications in Quantitative Analysis
Quantitative analysis in chromatography aims to determine how much of an analyte is present in a sample. youtube.com The use of an internal standard (IS) is a critical practice in GC-MS to ensure accuracy and precision. youtube.com An internal standard is a compound with physicochemical properties similar to the analyte, which is added in a known quantity to every standard and sample before analysis. youtube.com
The IS co-elutes with the analyte and experiences similar variations during sample preparation and injection, compensating for potential errors. researchgate.net For quantitative GC-MS, the most reliable internal standards are stable isotope-labeled analogues of the analyte, as they behave nearly identically to the unlabeled compound during extraction and chromatography. researchgate.net The concentration of the analyte is calculated based on the ratio of the analyte's peak area to the internal standard's peak area. researchgate.net This method mitigates issues arising from injection volume variability or solvent evaporation, leading to significantly more robust and reproducible results. youtube.com
Extraction Methodologies for Biological Samples
Before instrumental analysis, Metaraminol and its metabolites must be isolated from complex biological matrices like blood, plasma, or urine. ijisrt.comresearchgate.net Effective sample preparation is crucial to remove interfering endogenous substances such as proteins and lipids, which can suppress the instrument's signal and compromise the accuracy of the results. researchgate.netnih.gov
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material, often in a cartridge format, to selectively adsorb the analyte from the liquid sample. researchgate.net Interfering components are washed away, and the purified analyte is then eluted with a different solvent. researchgate.net SPE is widely used for the cleanup and concentration of sympathomimetic amines from biological fluids. unitedchem.com
Extractive Acetylation for Improved Recovery
Sympathomimetic amines like Metaraminol are often derivatized prior to GC-MS analysis to improve their chromatographic properties. jfda-online.comscispace.com The free amine groups are polar and can cause undesirable peak tailing due to interactions with the chromatographic system. scispace.com Derivatization converts these polar functional groups into less polar, more volatile derivatives that produce sharper, more symmetrical peaks. researchgate.netresearchgate.net
Extractive acetylation is a derivatization technique where an acylating reagent, such as acetic anhydride, is used to convert primary and secondary amines into their corresponding amide derivatives. researchgate.netnih.gov This reaction, often performed under basic aqueous conditions, specifically targets amine and phenolic hydroxyl groups. nih.gov The resulting acetylated derivative of Metaraminol is more volatile and less prone to adsorption, making it significantly more suitable for GC-MS analysis and leading to improved separation efficiency and detection sensitivity. youtube.com
Spectroscopic and Spectrometric Techniques
Mass Spectrometry (MS/MS, HRMS) for Structural Elucidation and Impurity Profiling
The identification and characterization of impurities in pharmaceutical compounds are critical for ensuring drug safety and efficacy. scispace.com Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable tools for this purpose. researchgate.netyoutube.com
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound or impurity. scispace.comresearchgate.net This is a powerful first step in structural elucidation. researchgate.net
MS/MS provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint that helps to piece together the molecule's structure. scispace.com
A recent study on Metaraminol Bitartrate for injection utilized two-dimensional high-performance liquid chromatography coupled to a Q/TOF-MS system (2D HPLC-Q/TOF-MS) to characterize a new impurity. scispace.com The investigation identified the impurity as the amidation product of metaraminol and tartaric acid, which was named MET-TA. scispace.com The structure was elucidated using MS/MS data and subsequently confirmed by chemical synthesis and Nuclear Magnetic Resonance (NMR). scispace.com This combination of chromatographic separation with HRMS and MS/MS provides a robust workflow for the comprehensive impurity profiling of drug substances like Metaraminol bitartrate. nih.govscispace.com
Table 1: Research Findings on Metaraminol Bitartrate Impurity MET-TA
| Parameter | Finding | Source |
|---|---|---|
| Analytical Technique | 2D HPLC-Q/TOF-MS | scispace.com |
| Impurity Name | MET-TA | scispace.com |
| Chemical Name | (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid | scispace.com |
| Formation Mechanism | Amidation product of metaraminol and tartaric acid | scispace.com |
| Confirmation Method | MS/MS, Chemical Synthesis, NMR | scispace.com |
Table of Compounds
| Compound Name |
|---|
| Metaraminol |
| Metaraminol bitartrate |
| Tartaric acid |
| (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid (MET-TA) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, making it indispensable in pharmaceutical research. europeanpharmaceuticalreview.com It provides detailed information about the atomic arrangement within a molecule, allowing for unambiguous structural confirmation of compounds like metaraminol bitartrate. nih.govspectroscopyonline.com
¹H NMR Spectroscopy : Proton (¹H) NMR provides information on the chemical environment of hydrogen atoms in the molecule. For metaraminol, this would involve analyzing the signals from the aromatic protons on the phenyl ring, the protons on the propyl side chain, and those on the hydroxyl and amino groups. The chemical shift of each proton, the splitting pattern (multiplicity), and the coupling constants would confirm the connectivity of the molecule's framework.
¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR is used to determine the types of carbon atoms present in the molecule. Each unique carbon atom in the metaraminol structure (aromatic carbons, aliphatic carbons in the side chain) would produce a distinct signal, confirming the carbon backbone of the compound.
2D NMR Spectroscopy : Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms, overcoming the limitations of 1D spectra, especially in complex molecules. nih.govualberta.ca
COSY spectra reveal proton-proton couplings, helping to piece together adjacent fragments of the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons over two or three bonds, providing crucial information for assembling the complete molecular structure.
While specific spectral data for metaraminol bitartrate is not widely published, these NMR methods are standard practice for confirming the identity and purity of the active pharmaceutical ingredient and for characterizing any related substances or impurities. nih.gov
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique in pharmaceutical analysis for the quantitative determination of an active pharmaceutical ingredient (API) in bulk and dosage forms. sfu.canih.gov The method is based on the principle that molecules absorb light at specific wavelengths.
For metaraminol bitartrate, the absorption of UV radiation is primarily due to the electronic transitions within the 3-hydroxyphenyl group, which acts as a chromophore. A key parameter in UV-Vis analysis is the wavelength of maximum absorbance (λmax). To determine this, a solution of metaraminol bitartrate is scanned across the UV-Vis spectrum (typically 200-400 nm), and the wavelength at which the highest absorbance occurs is identified as its λmax. mdpi.com This wavelength is then used for quantitative analysis, as the absorbance of the sample is directly proportional to its concentration, following the Beer-Lambert Law. This makes UV-Vis spectroscopy a simple, rapid, and cost-effective method for routine quality control assays. nih.gov
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique chemical "fingerprint" of a molecule. nih.govnih.gov It is highly specific and requires minimal to no sample preparation, making it a valuable tool in pharmaceutical analysis for identifying APIs, polymorphs, and excipients. rsc.orginternationaljournal.org.in The Raman spectrum of metaraminol would exhibit characteristic peaks corresponding to the vibrational modes of its functional groups, such as the aromatic ring vibrations, C-C and C-O stretching, and N-H bending modes.
Surface-Enhanced Raman Spectroscopy (SERS) dramatically overcomes the primary limitation of conventional Raman spectroscopy—its inherently weak signal. internationaljournal.org.in By adsorbing the analyte onto a nanostructured metallic surface (typically gold or silver), the Raman signal can be enhanced by factors of 10⁶ to 10¹⁴, enabling detection down to the single-molecule level. This ultra-high sensitivity makes SERS an exceptional tool for trace-level detection of APIs, impurities, or monitoring drug-biomolecule interactions.
Development of Novel SERS Platforms for Small Molecule Detection
The effectiveness of SERS is highly dependent on the substrate used to generate the signal enhancement. Significant research has focused on developing novel SERS platforms with improved sensitivity, reproducibility, and stability for the detection of small molecules like metaraminol. These platforms are engineered to create high-density "hot spots"—areas of intense electromagnetic fields where the Raman enhancement is maximized.
Recent advancements in SERS substrate fabrication include:
Spatially Stacked Plasmonic Films : Creating platforms with double-layer metal porous films, which generate a high density of spatially stacked plasmonic hot spots, leading to superior Raman enhancement and ultrasensitive detection capabilities.
DNA-Based Molecular Hooks : Utilizing self-assembled silver nanoparticles with DNA-based "hooks" that can selectively capture small-molecule drugs while excluding larger interfering biomolecules from a complex matrix like blood.
Advanced Nanofabrication : Employing techniques like a combination of cold plasma and laser treatment to create highly uniform and reusable SERS substrates with significant enhancement factors.
These innovative platforms are crucial for pushing the detection limits of SERS and enabling its application in complex analytical challenges, such as therapeutic drug monitoring and trace contaminant analysis.
Fluorometric Assays for Enhanced Sensitivity
Fluorometric methods offer exceptional sensitivity for the quantification of pharmaceutical compounds. A highly sensitive fluorescence assay was developed for metaraminol bitartrate injection using o-phthalaldehyde as a fluorogenic reagent. This method proved to be 50 times more sensitive than the standard USP assay and does not require prior isolation of the metaraminol from the injection formulation. The reaction between metaraminol and o-phthalaldehyde creates a highly fluorescent product, allowing for precise quantification at very low concentrations.
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their size, charge, and mobility in an electric field. They are powerful tools for the analysis of pharmaceutical compounds.
Capillary Electrophoresis with Amperometric Detection
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like metaraminol. When coupled with amperometric detection (AD), it becomes a highly sensitive method for quantifying electroactive compounds. A CE-AD method was successfully developed for the simultaneous determination of three adrenergic drugs, including metaraminol bitartrate (MR).
The separation is achieved in a narrow capillary filled with a buffer solution under a high voltage. The analytes migrate at different velocities and are detected as they pass an electrode held at a specific potential. For the analysis of metaraminol, a detection potential of +0.950 V (vs. Ag/AgCl) was found to be optimal. This method demonstrates excellent performance, with good linearity over a range of concentrations and very low detection limits.
| Parameter | Value |
|---|---|
| Separation Buffer | 50 mmol/L borate (B1201080) buffer (pH 10.00) |
| Applied Voltage | 18 kV |
| Detection Potential | 0.950 V (vs. Ag/AgCl) |
| Separation Time | < 18 min |
| Linear Range | 2-100 µmol/L |
| Detection Limit (MR) | 0.8 µmol/L |
Quality Control and Analytical Method Validation in Research Contexts
In the research and development of pharmaceuticals, rigorous quality control and validated analytical methods are paramount to ensure the identity, purity, potency, and stability of a drug substance. For Metaraminol bitartrate, a sympathomimetic amine, a variety of advanced analytical methodologies are employed to meet these stringent requirements. The validation of these methods is a critical process that demonstrates their suitability for their intended purpose, ensuring reliable and consistent results. jddtonline.info The primary goal is to develop a stability-indicating assay method (SIAM), which is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from process impurities, excipients, or degradation products.
Research into Metaraminol bitartrate utilizes sophisticated analytical techniques to characterize the compound and its potential impurities. Given that Metaraminol has multiple chiral centers, quality control must also address the separation and detection of its isomers, which can be a significant analytical challenge. google.com The development of these methods often involves forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, heat, light, and oxidation to produce potential degradation products. The analytical method must then prove capable of separating and quantifying these degradants from the intact drug.
Advanced Analytical Methodologies
Several advanced analytical techniques are used for the quality control of Metaraminol bitartrate in research settings.
Two-Dimensional HPLC with Mass Spectrometry (2D HPLC-Q/TOF-MS): For the characterization of unknown impurities, more advanced systems are required. Research has employed two-dimensional HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS). benthamdirect.comresearchgate.net This powerful technique allows for enhanced separation of complex mixtures. In one study, this method was used to separate and identify a new impurity in Metaraminol bitartrate for injection. benthamdirect.com The impurity, labeled MET-TA, was identified as an amidation product of metaraminol and tartaric acid. benthamdirect.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool, particularly for detecting the presence of Metaraminol in various samples. To improve its volatility and recovery from aqueous solutions, an extractive acetylation method can be employed, which has been shown to yield good recovery rates of over 90%. nih.govoup.com This contrasts with routine basic extraction or solid-phase extraction techniques, where recovery can be less than 50%. nih.govoup.com
Chiral Chromatography: To ensure the stereochemical purity of Metaraminol bitartrate, chiral chromatography is essential. A high-performance liquid chromatography method using a specific chiral column—one with silica gel covalently bonded with amylose-tris(3,5-dimethylphenylcarbamate)—has been developed to separate Metaraminol from its isomers. google.com This method utilizes a specialized mobile phase of n-hexane, anhydrous ethanol, and isopropylamine to achieve effective separation. google.com
Analytical Method Validation
According to international guidelines, any analytical method used for quality control must be validated to ensure its performance. mdpi.com The key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification).
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants, is crucial. jddtonline.info The development of HPLC methods that can separate Metaraminol from all related substances and potential degradation products demonstrates specificity. researchgate.net The successful identification of the MET-TA impurity further confirms the high specificity of advanced methods like 2D HPLC-Q/TOF-MS. benthamdirect.com
Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte within a given range. For the RP-HPLC content determination of Metaraminol bitartrate, excellent linearity has been demonstrated. researchgate.net
Accuracy: Accuracy reflects the closeness of the test results to the true value and is often assessed through recovery studies. The RP-HPLC method for Metaraminol bitartrate injection has shown high accuracy, with recovery values consistently close to 100%. researchgate.net
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). The reported RSD of 0.5% for the accuracy study indicates high precision for the analytical method. researchgate.net
Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jddtonline.info
Computational Studies and Molecular Modeling
In Silico Approaches for Ligand-Target Interactions
In silico analysis is a cornerstone for understanding the therapeutic effects of drugs by examining the binding affinities and interactions between ligands and their protein targets. nih.govnih.gov For sympathomimetic amines like Metaraminol (B1676334), computational methods are employed to model their engagement with adrenergic receptors. These approaches simulate the molecular interactions that govern the binding of these organic amines to G protein-coupled receptors (GPCRs), including serotonin, dopamine (B1211576), histamine, and adrenergic receptor subtypes. nih.gov By correlating the structural features of the ligands with the primary amino acid sequences of the receptors, these models provide quantitative insights into the binding modes. nih.gov
Studies focusing on aminergic GPCRs have demonstrated that in silico techniques can successfully predict ligand-receptor interactions, which is crucial for understanding the polypharmacology of drugs and for designing more selective agents. nih.govbohrium.com These computational models help elucidate the structural basis for the affinity and selectivity of ligands like Metaraminol at different adrenergic receptor subtypes. nih.gov
Virtual Screening and Molecular Docking Methodologies
Virtual screening (VS) and molecular docking are powerful computational techniques used to identify potential new ligands for a biological target from large compound libraries. mdpi.comnih.govnih.gov In the context of adrenergic receptors, these methods have been instrumental in discovering novel agonists and antagonists. mdpi.com The process involves docking millions of "lead-like" molecules against the three-dimensional structure of the receptor to predict their binding orientation and affinity. pnas.org
For alpha-adrenergic receptors, the targets of Metaraminol, hierarchical virtual screening procedures are often employed. These can be guided by 2D filters and 3D pharmacophore models, followed by docking simulations into a receptor model. researchgate.net For instance, a virtual screening of a large compound library against the α2A adrenergic receptor led to the identification of novel agonists with distinct scaffolds from known ligands. mdpi.comnih.gov Such studies validate the utility of these computational approaches in identifying new chemotypes that can modulate adrenergic receptor activity. pnas.orgdocking.org
| Computational Technique | Application in Adrenergic Ligand Discovery | Key Findings |
| Virtual Screening | Identification of novel α2A-AR agonists from a large chemical library. mdpi.comnih.gov | Discovered compounds with new scaffolds that demonstrated agonistic activity. mdpi.com |
| Molecular Docking | Prediction of binding modes of agonists and antagonists to β2-adrenergic receptor. mdpi.com | Successfully predicted binding sites that correlated well with experimental data. nih.gov |
| Hierarchical Screening | Used 2D filters and 3D pharmacophores to screen for α1A-adrenergic receptor antagonists. researchgate.net | Identified highly potent antagonists with Ki values in the nanomolar range. researchgate.net |
Molecular Dynamics Simulations (MDS) for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the dynamic nature of ligand-receptor interactions and the conformational changes that receptors undergo upon ligand binding and activation. nih.gov For GPCRs like the adrenergic receptors, MD simulations are used to explore the receptor's flexibility and to understand the structural basis of its activation mechanism. researchgate.netuq.edu.au
Simulations of the β2-adrenergic receptor, a well-studied model for aminergic GPCRs, have revealed the dynamic interplay between the receptor, an agonist, and the associated G protein. nih.govmdpi.com These studies show how ligand binding stabilizes specific receptor conformations, leading to G protein activation and downstream signaling. nih.gov Accelerated molecular dynamics (aMD) has been used to characterize the activation process of the α1B-adrenergic receptor, identifying key residues involved in receptor activation. uq.edu.au Such simulations are crucial for understanding how agonists like Metaraminol induce the specific conformational changes in the receptor required for a physiological response.
Proteochemometrics-Based Modeling for Activity Prediction
Proteochemometrics (PCM) is an extension of Quantitative Structure-Activity Relationship (QSAR) that models the bioactivity of multiple ligands against multiple related protein targets simultaneously. nih.gov This approach is particularly well-suited for studying the interactions of diverse ligands with families of receptors, such as the aminergic GPCRs that Metaraminol targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to identify the correlation between the chemical structure of a compound and its biological activity. frontiersin.org For sympathomimetic amines, QSAR studies help to elucidate the structural features that are critical for their activity at adrenergic receptors. slideshare.netcutm.ac.innih.gov
Key structural features for sympathomimetic agents that influence their activity include:
A substituted benzene (B151609) ring: The pattern of substitution on the aromatic ring is crucial. cutm.ac.in
An aliphatic amino group: The nature of the substituent on the nitrogen atom determines the selectivity for α versus β receptors. Increasing the size of the alkyl group generally decreases α-receptor activity and increases β-receptor activity. cutm.ac.innih.gov
Separation of the ring and amino group: An ethylamine (B1201723) side chain is a common feature. cutm.ac.in
Hydroxyl group on the β-carbon: This feature, particularly in the R absolute configuration, is important for maximum direct activity. cutm.ac.innih.gov
Substitution on the α-carbon: Small alkyl groups can slow metabolism by monoamine oxidase (MAO). cutm.ac.in
These principles, derived from SAR and QSAR studies, explain the activity profile of Metaraminol and guide the design of new adrenergic agents. slideshare.net
| Structural Feature | Influence on Adrenergic Activity |
| Substitution on Amino Group | Size of the alkyl group determines α vs. β receptor selectivity. cutm.ac.in |
| β-Carbon Hydroxyl Group | R-configuration is critical for maximal direct receptor activity. cutm.ac.in |
| α-Carbon Substitution | Small alkyl groups can slow metabolic breakdown by MAO. cutm.ac.in |
| Phenolic Hydroxyl Groups | Presence and position on the benzene ring affect activity and efficacy. nih.gov |
Pharmacophore Modeling and 3D Shape Matching
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov This technique is widely used in drug discovery to screen for new compounds that fit the pharmacophore model and are therefore likely to be active. researchgate.net For α1-adrenoceptor subtypes, ligand-based pharmacophores have been developed from known selective antagonists. researchgate.net
These models typically consist of features such as hydrogen-bond acceptors and donors, aromatic rings, hydrophobic groups, and positive ionizable centers. nih.gov For example, a pharmacophore model for α1A-adrenoceptor antagonists identified one positive ion, one hydrogen-bond donor, one aromatic ring, and one hydrophobic group as key features. nih.gov The distance between features, such as the basic nitrogen and an aromatic ring, can be a critical determinant of selectivity between receptor subtypes. nih.gov These models serve as valuable tools for the virtual screening and rational design of new, selective adrenergic ligands. researchgate.netresearchgate.net
Integration with Structural Biology Data (e.g., X-ray Crystallography, Homology Models)
The accuracy of structure-based computational methods like molecular docking and virtual screening is highly dependent on the availability of a high-resolution 3D structure of the target protein. researchgate.net X-ray crystallography has provided crucial structures of adrenergic receptors, such as the β2-adrenergic receptor, which have become templates for drug discovery. pnas.orgnih.govresearchgate.net These experimental structures allow for a detailed investigation of the ligand binding site and have been successfully used to discover novel ligands. pnas.orgdocking.orgnih.gov
In the absence of an experimental structure, homology modeling is used to build a theoretical 3D model of the target protein based on the known structure of a related homologous protein (the template). nih.govnih.gov For α-adrenergic receptors, homology models have been constructed using templates like bovine rhodopsin, the β2-adrenergic receptor, and the dopamine D3 receptor. nih.govresearchgate.net These models, when carefully constructed and validated, can serve as effective surrogates for experimental structures in docking studies to identify new hits and to understand the structural basis for ligand affinity and selectivity. nih.govescholarship.org The integration of experimental structural data with computational modeling is a powerful strategy for modern drug discovery. slideshare.netresearchgate.netnih.govthepharmajournal.com
Identification of Physiochemical Properties and Substructures for Inhibitory Activity
Computational studies and molecular modeling play a crucial role in elucidating the structure-activity relationships (SAR) of pharmaceutical compounds. In the case of metaraminol, these approaches help to identify the key physiochemical properties and molecular substructures that are essential for its interaction with adrenergic receptors, leading to its characteristic sympathomimetic effects. While specific quantitative structure-activity relationship (QSAR) or molecular docking studies for metaraminol are not extensively detailed in publicly available literature, the analysis of its known chemical features provides significant insight into its mechanism of action.
The biological activity of metaraminol is intrinsically linked to its molecular structure and physicochemical characteristics. These properties govern its absorption, distribution, metabolism, and ultimately, its interaction with its target, the α1-adrenergic receptors.
Physiochemical Properties of Metaraminol
Several computed physiochemical properties of the active moiety, metaraminol, are crucial for its biological function. These properties influence its solubility, ability to cross biological membranes, and binding affinity to its receptor.
| Property | Value | Source |
| Molecular Weight | 167.21 g/mol | ebi.ac.uk |
| ALogP | 0.77 | ebi.ac.uk |
| Polar Surface Area | 66.48 Ų | ebi.ac.uk |
| Acidic pKa | 9.03 | ebi.ac.uk |
| Basic pKa | 9.68 | ebi.ac.uk |
| CX LogP | -0.05 | ebi.ac.uk |
| CX LogD | -1.30 | ebi.ac.uk |
| QED Weighted | 0.61 | ebi.ac.uk |
| Np Likeness Score | 0.99 | ebi.ac.uk |
This data is based on the parent compound Metaraminol.
Key Substructures for Adrenergic Receptor Interaction
The sympathomimetic activity of metaraminol, which includes direct agonism at α₁-adrenergic receptors and indirect effects through the release of norepinephrine (B1679862), can be attributed to specific substructures within its molecule. droracle.ai These functional groups are critical for its binding to and activation of its physiological targets.
Phenolic Hydroxyl Group: This group, located on the phenyl ring, is thought to enhance the binding of metaraminol to α₁-adrenergic receptors. This interaction is a key contributor to the compound's vasoconstrictive effects. droracle.ai
Amino Group: The amino group is crucial for the molecule's interaction with adrenergic receptors. It also plays a role in its indirect sympathomimetic activity, facilitating the displacement of norepinephrine from neuronal storage vesicles. droracle.ai
Hydroxyl Group on the Beta Carbon: This hydroxyl group, situated on the ethylamine side chain, increases the polarity and water solubility of the molecule. This characteristic is important for its formulation and administration.
The specific stereochemistry of metaraminol is also a critical factor in its biological activity, as adrenergic receptors are known to be stereoselective. The precise three-dimensional arrangement of these substructures determines the molecule's affinity and efficacy at the receptor binding site. While detailed computational simulations of this binding are not widely published, the established principles of medicinal chemistry and adrenergic receptor pharmacology underscore the importance of these structural features.
Comparative Preclinical Pharmacodynamics in Experimental Models
Comparison with Norepinephrine (B1679862) and Other Vasopressors in Animal Models
Metaraminol's primary therapeutic action is to increase blood pressure, and its effects have been extensively compared to norepinephrine, the first-line vasopressor in many clinical scenarios.
Hemodynamic Effects (e.g., Peripheral Resistance, Cardiac Output)
In a septic shock model using miniature pigs, metaraminol (B1676334) demonstrated a pressor effect similar to that of norepinephrine. nih.govdroracle.ailitfl.com This randomized controlled study revealed no significant differences in mean arterial pressure (MAP), cardiac output (CO), and central venous pressure (CVP) between the two groups after treatment. nih.govdroracle.ailitfl.com While both drugs effectively maintained target blood pressure, metaraminol appeared to achieve the target MAP faster than norepinephrine. nih.gov A notable difference was observed in the heart rate; metaraminol significantly suppressed the increase in heart rate that is typically associated with shock, a finding that was not as pronounced with norepinephrine. nih.gov
The study also highlighted that the hemodynamic effects of metaraminol are primarily driven by an increase in peripheral vascular resistance. e-safe-anaesthesia.org This is consistent with its action as a potent vasoconstrictor. The compensatory reflex to this increase in afterload often results in a decrease in heart rate and either no change or a slight decrease in cardiac output. e-safe-anaesthesia.org
Table 1: Comparative Hemodynamic Effects of Metaraminol and Norepinephrine in a Miniature Pig Model of Septic Shock
| Parameter | Metaraminol Group | Norepinephrine Group | Significance |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | Maintained at target | Maintained at target | No significant difference nih.govdroracle.ailitfl.com |
| Cardiac Output (CO) | No significant change | No significant change | No significant difference nih.govdroracle.ailitfl.com |
| Central Venous Pressure (CVP) | No significant change | No significant change | No significant difference nih.govdroracle.ailitfl.com |
| Heart Rate (HR) | Significantly suppressed increase | Less pronounced suppression | Significant difference nih.gov |
Data synthesized from a study in a miniature pig model of septic shock. nih.govdroracle.ailitfl.com
Pulmonary Vasoconstriction and Pulmonary Blood Pressure Effects
Preclinical evidence suggests that metaraminol may have a more pronounced effect on pulmonary vascular resistance compared to norepinephrine. litfl.com This indicates a potential for increased pulmonary vasoconstriction and a subsequent rise in pulmonary blood pressure. However, detailed comparative studies in animal models focusing specifically on pulmonary hemodynamics are not extensively available in the reviewed literature. Further research is needed to fully characterize and quantify the comparative effects of metaraminol and other vasopressors on the pulmonary circulation in various experimental conditions.
Differentiation from Norepinephrine-Releasing Drugs in Tissue Assays
Metaraminol's mechanism of action is dual in nature, involving both direct and indirect sympathomimetic effects. e-safe-anaesthesia.orgderangedphysiology.comfortunejournals.com This distinguishes it from drugs that solely act by releasing norepinephrine. Metaraminol directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction. derangedphysiology.com
Adrenergic Receptor Response in Specific Animal Tissues (e.g., Rabbit Uterus)
While the general adrenergic effects of metaraminol are well-documented, specific data on its interaction with adrenergic receptors in the rabbit uterus are limited in the available scientific literature. The rabbit uterus is known to contain adrenergic receptors that mediate its contractility. However, studies specifically evaluating the response of rabbit uterine tissue to metaraminol are not readily found. General knowledge of sympathomimetic actions would suggest that metaraminol could potentially influence uterine contractility through its interaction with α and β-adrenergic receptors present in the myometrium. Further in vitro studies on isolated rabbit uterine tissue would be necessary to delineate the specific adrenergic receptor subtypes involved and the nature of the response to metaraminol in this tissue.
Advanced Research Applications and Experimental Models
Use in Animal Models to Study Adrenergic Receptor Function
Metaraminol's action as a direct and indirect-acting sympathomimetic makes it a valuable agent for investigating the physiological and pathophysiological roles of the adrenergic system in vivo.
Research into the pathogenesis of endometriosis has utilized murine models to explore the influence of the sympathetic nervous system. In one such study, metaraminol (B1676334) was administered to mice with induced endometriosis to function as a non-specific α-adrenoceptor agonist. nih.gov This was part of a broader investigation to determine whether chronic stress accelerates the development of endometriosis through adrenergic pathways. The study found that activation of the β2 adrenergic receptor (ADRB2), rather than the α-adrenergic receptors stimulated by metaraminol, played a significant role in promoting the development of endometriosis-like lesions. nih.gov The use of metaraminol helped differentiate the effects of α- and β-adrenergic stimulation, demonstrating that while chronic stress promotes lesion development, this effect is not mediated by the α-adrenergic pathways that metaraminol activates. nih.gov This highlights the utility of metaraminol as a pharmacological tool to dissect specific receptor-mediated pathways in complex disease models.
Canine models have been instrumental in studying cardiovascular dynamics and the efficacy of vasopressor agents in treating hypotension and shock. Metaraminol has been evaluated in dogs to reverse hypotension induced by various factors, including endotoxins and anesthetics. pubvet.com.brmurdoch.edu.au For instance, in dogs anesthetized with halothane, metaraminol was shown to effectively raise the mean arterial pressure. pubvet.com.br Another study tested metaraminol in crossbred dogs where hypotension was induced by levomepromazine, proving its ability to reverse the phenothiazine-induced hypotension and maintain systolic blood pressure near baseline values. pubvet.com.br These models are crucial for understanding the hemodynamic effects of vasopressors and their potential therapeutic applications in critical care scenarios.
| Animal Model | Inducing Agent | Key Finding with Metaraminol | Reference |
|---|---|---|---|
| Crossbred Dogs | Levomepromazine (phenothiazine) | Reversed hypotension and maintained systolic blood pressure near baseline. | pubvet.com.br |
| Splenectomized Mongrel Dogs | Cardiovascular depression from IPPV | Substantially increased cardiac output, mean arterial pressure, and central blood volume. | pubvet.com.br |
| Dogs | Halothane Anesthesia | Effectively raised mean arterial pressure. | pubvet.com.br |
Metaraminol has been studied in rodent models to investigate its effects on appetite and body weight, contributing to the understanding of structure-activity relationships among substituted amphetamines. A comparative study in rats found that both metaraminol and phenylephrine (B352888) are potent anorectic agents. nih.gov The research monitored food and water intake, as well as body weight changes over ten days following drug administration. The results indicated that metaraminol significantly suppressed food intake. Rats treated with metaraminol (5.0 mg/kg) experienced a significant decrease in body weight from day one through day nine of the study. nih.gov These findings in rodent models help to clarify the pharmacological effects of primary versus secondary amine moieties in substituted amphetamines on anorexia. nih.gov
| Compound | Animal Model | Observed Effect | Key Metric |
|---|---|---|---|
| Metaraminol | Rats | Potent anorectic | Significant decrease in food intake and body weight. nih.gov |
| Phenylephrine | Rats | Potent anorectic | Relative anorectic potency was 0.54 to 0.81 of metaraminol. nih.gov |
Application in Radiosynthesis for Imaging Tracers (e.g., [11C]mHED Precursor)
Metaraminol bitartrate (B1229483) is a crucial starting material in the field of nuclear medicine for the synthesis of specific positron emission tomography (PET) tracers. It serves as the chemical precursor for [¹¹C]meta-hydroxyephedrine ([¹¹C]mHED), a radiopharmaceutical used for imaging the sympathetic nervous system of the heart. nih.govresearchgate.net The synthesis involves the direct N-methylation of metaraminol. researchgate.net In a common method, [¹¹C]Methyl iodide is reacted with the metaraminol free base in a solvent mixture, followed by purification using high-performance liquid chromatography (HPLC). nih.gov This process yields [¹¹C]mHED with high radiochemical purity (>98%) and a radiochemical yield of 40-50%. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Precursor | Metaraminol free base (prepared from metaraminol bitartrate) | nih.gov |
| Radiolabeling Agent | [¹¹C]Methyl iodide or [¹¹C]methyl triflate | nih.gov |
| Product | [¹¹C]meta-hydroxyephedrine ([¹¹C]mHED) | nih.gov |
| Radiochemical Yield | 40-75% (decay-corrected) | nih.gov |
| Radiochemical Purity | >98% | nih.gov |
| Specific Activity | 33.3 ± 18 GBq/µmol | nih.gov |
The presence of residual, non-radiolabeled metaraminol in the final [¹¹C]mHED preparation is a critical consideration for PET imaging. researchgate.netnih.gov Since metaraminol is also a substrate for the norepinephrine (B1679862) transporter (NET), it can compete with the [¹¹C]mHED tracer for uptake into sympathetic neurons. nih.gov This competitive binding can affect the quality and interpretation of the PET scan by potentially displacing the tracer from its target, leading to an underestimation of neuronal function. researchgate.net Consequently, optimizing the synthesis and purification process to minimize the concentration of the residual metaraminol precursor is a key challenge and an important focus of research to ensure the accuracy and reliability of cardiac neuronal imaging with [¹¹C]mHED. nih.gov
Role as a Precursor for Synthesis of Complex Bioactive Compounds (e.g., Tetrahydroisoquinolines)
Beyond its use in radiosynthesis, the chemical structure of metaraminol makes it a valuable precursor for the synthesis of more complex bioactive molecules. Specifically, as a β-arylethylamine derivative, metaraminol is a suitable substrate for the Pictet-Spengler reaction. organicreactions.orgthermofisher.com This powerful chemical reaction is a cornerstone in the synthesis of tetrahydroisoquinolines (THIQs), a class of compounds that forms the structural core of numerous naturally occurring alkaloids and synthetic pharmaceuticals with a wide range of biological activities. nih.govresearchgate.net The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as metaraminol, with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. organicreactions.org This synthetic pathway provides an efficient route to generate diverse libraries of THIQ derivatives for drug discovery and development.
Future Directions in Metaraminol Bitartrate Research
Elucidation of Underexplored Pharmacokinetic Parameters
While the basic pharmacokinetic profile of metaraminol (B1676334), including its rapid onset and short duration of action, is known, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is still lacking litfl.comlitfl.com. Much of the available data is dated, and modern pharmacokinetic studies are needed to provide a more complete picture.
Future research should focus on:
Detailed Metabolic Pathways: Although it is known that metaraminol is metabolized in the liver, the specific enzymatic pathways and the full range of its metabolites have not been thoroughly characterized litfl.com. Identifying these metabolites is crucial for a complete understanding of the drug's fate in the body.
Distribution in Specific Tissues: Metaraminol is known to be taken up into catecholamine storage vesicles where it can persist for extended periods derangedphysiology.com. Further studies are needed to quantify its distribution and retention in various tissues, which could have implications for its long-term effects.
Pharmacokinetics in Special Populations: There is a lack of robust pharmacokinetic data for metaraminol in specific patient populations, such as those with hepatic or renal impairment, and in pediatric and geriatric patients. Research in these areas is essential for optimizing dosing and ensuring safety.
| Pharmacokinetic Parameter | Reported Value/Characteristic | Area for Further Research |
| Onset of Action | 1-2 minutes (IV) | Investigation of factors influencing onset variability. |
| Duration of Action | 20-60 minutes | Understanding the mechanisms behind the persistence of effects beyond the plasma half-life. |
| Half-life | Minutes | Precise determination of elimination half-life using modern analytical methods. |
| Metabolism | Liver | Identification of specific cytochrome P450 enzymes involved and characterization of all metabolites. |
| Distribution | 45% protein binding; does not cross the blood-brain barrier | Quantification of tissue-specific uptake and retention, particularly in adrenergic neurons. |
| Excretion | Primarily renal, as metabolites | Comprehensive analysis of urinary and biliary excretion products. |
Further Investigation of Stereoselective Synthesis for Enhanced Efficiency
Metaraminol has two chiral centers, meaning it can exist in four possible stereoisomeric forms. The commercially available product is the (1R,2S)-isomer. The biological activity of sympathomimetic amines is often highly dependent on their stereochemistry. While the synthesis of the optical isomers of metaraminol has been described, there is a continuous need for more efficient and scalable stereoselective synthetic methods nih.gov.
Future research in this area should aim to:
Develop Novel Catalytic Methods: The exploration of new chiral catalysts and biocatalytic methods could lead to more efficient and environmentally friendly syntheses of the desired stereoisomer researchgate.net.
Improve Existing Synthetic Routes: Re-evaluation and optimization of existing synthetic pathways could improve yields and reduce the cost of production.
Synthesize and Evaluate Other Stereoisomers: A thorough pharmacological evaluation of the other three stereoisomers of metaraminol could reveal unique properties and potential therapeutic applications.
Advanced Structural and Computational Studies for Receptor Selectivity and Ligand Design
Metaraminol exerts its effects through a combination of direct action on adrenergic receptors and indirect action by stimulating the release of norepinephrine (B1679862) litfl.comlitfl.comwikipedia.org. It is considered a potent α1-adrenergic receptor agonist with some β-adrenergic effects at higher doses wikipedia.org. Advanced structural and computational studies can provide deeper insights into its receptor interactions and guide the design of new, more selective ligands.
Key areas for future investigation include:
High-Resolution Crystal Structures: Obtaining high-resolution crystal structures of metaraminol bound to its primary receptor targets (α1-adrenergic receptors) would provide a detailed understanding of the molecular interactions responsible for its activity.
Molecular Dynamics Simulations: Computational simulations can be used to model the dynamic interactions between metaraminol and its receptors, helping to elucidate the mechanisms of receptor activation and selectivity nih.govaganitha.ai.
Structure-Based Drug Design: The insights gained from structural and computational studies can be used to design novel ligands with improved affinity, selectivity, and pharmacokinetic properties. This could lead to the development of new drugs with more targeted therapeutic effects and fewer side effects.
Development of Novel Analytical Techniques for Trace Analysis and Metabolite Identification
The ability to accurately and sensitively detect and quantify metaraminol and its metabolites in biological samples is crucial for both clinical monitoring and research. While methods like gas chromatography-mass spectrometry (GC-MS) have been developed, there is a need for more advanced and accessible analytical techniques nih.gov.
Future research should focus on:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The development and validation of sensitive and specific LC-MS/MS methods would allow for the routine analysis of metaraminol and its metabolites in various biological matrices with minimal sample preparation nih.govresearchgate.net.
High-Resolution Mass Spectrometry (HRMS): HRMS can be a powerful tool for the identification of unknown metabolites and for untargeted metabolomics studies to explore the broader biochemical effects of metaraminol administration researchgate.net.
Capillary Electrophoresis (CE): CE coupled with mass spectrometry (CE-MS) offers high separation efficiency and is well-suited for the analysis of polar and charged molecules like metaraminol and its metabolites sysrevpharm.org.
| Analytical Technique | Application in Metaraminol Research | Potential Advantages |
| GC-MS | Detection in biological fluids (e.g., urine) | Established methodology |
| LC-MS/MS | Quantification of parent drug and known metabolites | High sensitivity, specificity, and throughput |
| HRMS | Identification of novel metabolites | High mass accuracy for structural elucidation |
| CE-MS | Analysis of polar metabolites | High separation efficiency for charged species |
| NMR Spectroscopy | Structural characterization of metabolites | Provides detailed structural information |
Exploration of Metaraminol's Unique Pharmacological Profile for New Research Models
Metaraminol's mixed mechanism of action, combining direct receptor agonism with indirect sympathomimetic effects, gives it a unique pharmacological profile compared to pure α-agonists like phenylephrine (B352888) or catecholamines like norepinephrine derangedphysiology.com. This distinct profile could be leveraged to develop new experimental models to study various physiological and pathological processes.
Potential areas for exploration include:
Models of Tachyphylaxis: The indirect component of metaraminol's action is subject to tachyphylaxis (a rapid decrease in response) due to the depletion of norepinephrine stores. This property could be utilized to create research models for studying the mechanisms of tachyphylaxis and developing strategies to overcome it.
Investigating Neuronal Uptake and Storage Mechanisms: Metaraminol's uptake into and displacement of norepinephrine from neuronal vesicles makes it a useful tool for studying the function of monoamine transporters and the dynamics of neurotransmitter storage and release derangedphysiology.com.
Comparative Pharmacological Studies: Further head-to-head studies comparing the hemodynamic and metabolic effects of metaraminol with other vasopressors in various preclinical models could help to better define its therapeutic niche and identify new potential applications nih.gov.
Q & A
Q. How can researchers ensure the purity of synthesized metaraminol bitartrate during experimental preparation?
- Methodological Answer : To verify purity, employ high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and a mobile phase of acetonitrile:water (20:80 v/v) containing 0.1% trifluoroacetic acid. Monitor for impurities such as 3-((1S,2S)-2-amino-1-hydroxypropyl)phenol fumarate, a known degradation product . Titration with NaOH can assess free acid content (as shown in pH-dependent neutralization curves ). Cross-reference nuclear magnetic resonance (NMR) spectra with published data for structural confirmation .
Q. What experimental conditions affect the stability of metaraminol bitartrate in aqueous solutions?
- Methodological Answer : Stability is pH-dependent. At pH > 7, the compound undergoes rapid hydrolysis due to deprotonation of the phenolic hydroxyl group. Maintain solutions at pH 4–6 (adjusted with tartaric acid) and store at 4°C to minimize degradation. For long-term stability studies, use accelerated aging protocols (e.g., 40°C/75% relative humidity) and monitor via mass spectrometry for breakdown products .
Q. What analytical techniques are recommended for quantifying metaraminol bitartrate in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for plasma or tissue samples. Use deuterated metaraminol as an internal standard. For preclinical studies, validate methods per FDA guidelines, ensuring sensitivity (LOQ ≤ 1 ng/mL) and specificity against endogenous catecholamines .
Advanced Research Questions
Q. How can contradictory data on metaraminol’s α-adrenergic receptor selectivity be resolved in mechanistic studies?
- Methodological Answer : Conduct competitive radioligand binding assays using isolated human α1- and α2-adrenoceptor subtypes. Compare metaraminol’s affinity (Ki) to reference agonists like norepinephrine. Note that tartrate counterions may influence receptor interactions; replicate experiments with metaraminol hydrochloride to isolate salt-specific effects . For functional assays, measure cAMP production in transfected HEK293 cells to assess G-protein coupling .
Q. What experimental design is optimal for evaluating metaraminol’s dose-dependent pressor effects in vivo?
- Methodological Answer : Use a crossover design in anesthetized rodents, administering escalating doses (0.1–2 mg/kg IV). Monitor systolic blood pressure via carotid artery cannulation and heart rate via electrocardiogram. To control for tachyphylaxis, include a washout period ≥48 hours between trials. Normalize data to baseline hemodynamics and compare to positive controls (e.g., phenylephrine) .
Q. How should researchers address variability in metaraminol’s efficacy in priapism management across clinical case studies?
- Methodological Answer : Stratify patient cohorts by priapism etiology (e.g., post-circumcision vs. sickle cell). In preclinical models, simulate ischemia-reperfusion injury in corpora cavernosa tissue baths. Measure intracavernosal pressure before/after metaraminol injection (2–5 mg) and correlate with histopathological markers (e.g., fibrosis). Conduct pharmacokinetic profiling to assess tissue penetration differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
